molecular formula C13H26N2O2 B8573948 Tridecanediamide CAS No. 89790-14-7

Tridecanediamide

Cat. No.: B8573948
CAS No.: 89790-14-7
M. Wt: 242.36 g/mol
InChI Key: DDEBWWCPUIFRJG-UHFFFAOYSA-N
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Description

Contextualization within Aliphatic Amides and Diamides

Amides are a pivotal class of organic compounds defined by the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom nih.govfishersci.fi. They are formally derived from carboxylic acids where the hydroxyl group is replaced by an amine group nih.gov. Amides are categorized into primary (RCONH₂), secondary (R₁CONHR₂), and tertiary (R₁CONR₂R₃) based on the substitution pattern on the nitrogen atom nih.gov. Tridecanediamide falls into the category of a primary diamide (B1670390), featuring two primary amide groups.

A defining characteristic of amides, including this compound, is their capacity for strong hydrogen bonding. This intermolecular interaction significantly influences their physical properties, leading to higher melting points and increased solubility in polar solvents compared to other carbonyl-containing compounds of similar molecular weight nih.govfishersci.fi. Aliphatic diamides, particularly those with long linear chains like this compound, are known to form extensive hydrogen-bonded networks, contributing to their solid, often crystalline, nature at room temperature fishersci.fi. This compound is typically obtained as a white solid delta-f.com.

Evolution of Research Interests in this compound and its Derivatives

Research interest in this compound and its derivatives has evolved, moving from fundamental synthesis and characterization to exploring its utility in advanced materials and chemical biology. Historically, long-chain aliphatic diamides, including those derived from polymethylene diamines, have been recognized for their potential as plasticizers, insecticides, slip promoters, and waxes.

More recently, the focus has shifted towards their role as monomers in polymer synthesis, particularly for high-performance polyamides. The ability to derive precursors, such as 1,13-tridecanediamine (TDA), from renewable sources like erucic acid, has intensified interest in sustainable polymer production delta-f.com. This has led to the synthesis and characterization of novel nylons, such as Nylon 13,T, which incorporates the 1,13-tridecane diamine moiety delta-f.com.

Furthermore, contemporary medicinal chemistry has identified this compound as a valuable linker in the design of Proteolysis Targeting Chimeras (PROTACs). This application highlights a significant evolution in research, demonstrating its utility in targeted protein degradation strategies. The exploration of aliphatic diamides as phase change materials (PCMs) for thermal energy storage also signifies a growing interest in their thermal functionality and structure-property relationships for energy applications.

Overview of Key Academic Research Trajectories for this compound

Academic research trajectories for this compound are multifaceted, encompassing polymer science, material science, and chemical biology:

Polymer Synthesis and Characterization: A major research focus involves the use of this compound, or its reduced form 1,13-tridecanediamine, as a monomer for synthesizing polyamides. For instance, Nylon 13,T, synthesized using 1,13-tridecane diamine and terephthalic acid, has been extensively characterized for its chemical composition, thermal properties, crystal structure, and moisture absorption delta-f.com. This polyamide exhibits a melting temperature of 263 °C and a glass transition temperature of 90 °C, along with very fast crystallization kinetics compared to common nylons like nylon 6 and nylon 6,6 delta-f.com.

Table 1: Thermal Properties of Nylon 13,T (derived from 1,13-Tridecane Diamine)

Property Value Citation
Melting Temperature (Tm) 263 °C delta-f.com
Glass Transition Temperature (Tg) 90 °C delta-f.com

Material Science (Phase Change Materials): Research explores aliphatic diamides, including those structurally related to this compound, as renewable phase change materials (PCMs) for thermal energy storage. Studies focus on establishing relationships between molecular structure and thermal functionality, aiming to design compounds with improved melting temperatures and high enthalpies of fusion, suitable for various thermal applications.

Medicinal Chemistry and Chemical Biology: this compound has found application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to induce the degradation of specific target proteins. For example, this compound has been incorporated into PROTACs aimed at degrading proteins like BCL-XL and lactate (B86563) dehydrogenase A (LDHA), showcasing its role in novel therapeutic development.

Fundamental Physical Chemistry: Studies on the thermodynamic properties of homologous series of linear alkane-α,ω-diamides, which include this compound, contribute to a deeper understanding of their heat capacities and how these properties relate to molecular structure and temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89790-14-7

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tridecanediamide

InChI

InChI=1S/C13H26N2O2/c14-12(16)10-8-6-4-2-1-3-5-7-9-11-13(15)17/h1-11H2,(H2,14,16)(H2,15,17)

InChI Key

DDEBWWCPUIFRJG-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)N)CCCCCC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Established Chemical Synthesis Routes for Tridecanediamide and Homologs

Traditional synthetic routes for diamides often rely on the formation of amide bonds from suitable precursors, primarily dicarboxylic acids or their derivatives, and diamines.

Amidation reactions are fundamental in organic synthesis for forming amide bonds. For the production of diamides like this compound, common precursors include dicarboxylic acids (e.g., tridecanedioic acid) and ammonia (B1221849) or primary amines. The direct condensation of a carboxylic acid with an amine to form an amide typically requires elevated temperatures to overcome the unfavorable equilibrium, often leading to the formation of an ammonium (B1175870) carboxylate salt intermediate diva-portal.orgsolubilityofthings.com.

To facilitate the reaction and improve yields, various activating agents are frequently employed. These agents convert the carboxylic acid into a more reactive derivative, such as an acid chloride, an anhydride, or an activated ester, which then readily reacts with the amine. For instance, acyl chlorides react efficiently with amines under mild conditions to yield amides solubilityofthings.com. The formation of acid chlorides commonly involves reacting a carboxylic acid with chlorinating agents like thionyl chloride or phosphorous trichloride (B1173362) diva-portal.org. Similarly, mixed anhydrides can serve as reactive intermediates for amide formation ucl.ac.uk.

For long-chain fatty acids, direct amidation can be achieved at high temperatures (e.g., above 156°C) even without a catalyst, yielding good results researchgate.net. However, to enhance reaction rates and enable milder conditions, various catalysts have been explored. Boronic acids, such as 3,4,5-trifluorophenylboronic acid, have been identified as effective catalysts for the direct amidation of long-chain fatty acids with diamines, significantly reducing the activation energy required for the reaction researchgate.net. Metal salts, including multivalent metal salts like ferric chloride and sulfate, have also demonstrated catalytic activity in the amidation of aliphatic fatty acids with long-chain aliphatic amines organic-chemistry.org.

An alternative approach involves the direct amidation of esters with amines. This method is gaining attention due to the environment-friendly nature and ready availability of ester derivatives compared to acid halides rsc.org. For example, iron(III) chloride (FeCl₃) has been successfully employed as a Lewis acid catalyst for the solvent-free direct amidation of esters at moderate temperatures (e.g., 80°C), achieving good to excellent yields with various primary and secondary amines nih.gov.

Table 1: Representative Conditions for Amidation Reactions in Diamide (B1670390) Synthesis (Illustrative Data)

Reaction TypePrecursor(s)Activating Agent/CatalystConditionsTypical Yield (%)Reference(s)
Direct Amidation (Thermal)Dicarboxylic Acid + AmineNoneHigh Temperature (>156°C)High researchgate.net
Amidation via Acid ChlorideDiacyl Chloride + DiamineBase (e.g., NaOH)Mild, Two-phase systemVery Good diva-portal.orgsolubilityofthings.com
Direct Amidation (Catalytic)Dicarboxylic Acid + DiamineBoronic Acid (e.g., 3,4,5-trifluorophenylboronic acid)Moderate TemperatureHigh researchgate.net
Direct Amidation of EstersDiester + DiamineFeCl₃Solvent-free, 80°C47-99 nih.gov

Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.

This compound can also be synthesized through the partial hydrolysis of tridecanedinitrile. The hydrolysis of nitriles is a two-step process, where amides are formed as intermediates before further hydrolysis to carboxylic acids byjus.comlumenlearning.com.

This transformation can be catalyzed by either acids or bases byjus.comlumenlearning.comcommonorganicchemistry.com. Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water lumenlearning.com. While acidic hydrolysis can lead to the carboxylic acid, careful control can yield the amide. Similarly, under alkaline conditions, the nitrile can be hydrolyzed to the amide, with the potential for further hydrolysis to the sodium salt of the carboxylic acid and ammonia gas byjus.com. Mild heating and careful monitoring are crucial to prevent the over-hydrolysis of the amide to the carboxylic acid commonorganicchemistry.com.

Enzymatic hydrolysis offers a more selective approach. Whole-cell biocatalysts, such as certain Rhodococcus species, have been shown to catalyze the hydrolysis of nitriles to amides and/or carboxylic acids, sometimes with regioselectivity, particularly for aromatic dinitriles rsc.org. Tetrabutylammonium hydroxide (B78521) (TBAH), acting as a hydrated ionic liquid, has also been developed as a transition metal-free catalyst for the selective hydration of nitriles to their corresponding amides, converting various aliphatic, aromatic, and heteroaromatic nitriles researchgate.net.

Innovations in Green Chemistry for this compound Synthesis

The principles of green chemistry guide the development of more sustainable and environmentally benign synthetic routes for chemical compounds, including this compound.

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all atoms from the starting materials into the final desired product, thereby minimizing waste generation wikipedia.orgacs.orgjocpr.compnas.org. In traditional amidation reactions, especially those involving activating agents like acid chlorides or carbodiimides, a significant amount of byproducts and waste can be generated ucl.ac.uknih.gov. For example, the formation of an amide via an acid chloride produces HCl as a byproduct solubilityofthings.com.

The application of atom economy in diamide synthesis encourages the design of reactions where all atoms of the reactants are integrated into the this compound molecule, or where byproducts are minimal and non-hazardous. Direct condensation reactions, if optimized, can be more atom-economical than routes requiring stoichiometric activating agents that generate large quantities of waste nih.gov. The ideal scenario is a 100% atom-economical reaction, where no atoms are wasted acs.org. This principle drives the search for catalytic methods over stoichiometric ones, as catalysts are used in smaller amounts and ideally regenerated, leading to less waste nih.govacs.org.

Table 2: Comparison of Atom Economy in Different Amidation Approaches (Conceptual)

Amidation ApproachReactantsProductsByproductsAtom Economy (Conceptual)Waste Reduction Potential
Direct CondensationDicarboxylic Acid + DiamineDiamide + WaterWaterHighHigh
Via Acid ChlorideDiacyl Chloride + DiamineDiamide + HClHClModerateLower (due to hazardous byproduct)
Catalytic Direct AmidationDicarboxylic Acid + DiamineDiamide + WaterMinimal (catalyst, water)HighHigh
Hydrolysis of Dinitrile (Partial)Dinitrile + WaterDiamideNone (if selective)HighHigh

Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve efficiency nih.govacs.org. For diamide synthesis, this involves exploring catalysts that are efficient, recyclable, and ideally derived from renewable or abundant resources.

Biocatalysis, utilizing enzymes, represents a highly sustainable approach. Enzymes, often referred to as "nature's catalysts," enable chemical reactions to occur under milder conditions (e.g., lower temperatures, aqueous environments), reducing the need for harsh chemicals and hazardous solvents nih.govastrazeneca.com. For instance, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze amidation reactions, producing amides with high conversions and yields without extensive purification nih.gov. These biocatalysts are inherently sustainable and biodegradable astrazeneca.com.

Beyond biocatalysis, the development of metal-free or earth-abundant metal catalysts is a significant area of research. Iron(III) chloride (FeCl₃) has been shown to be an effective and readily available Lewis acid catalyst for the solvent-free direct amidation of esters, offering a greener alternative to traditional methods that often rely on expensive or toxic transition metals nih.gov. Recyclable catalytic systems are also being developed, such as oxoammonium salts used in solvent-free oxidative amidation of aldehydes rsc.org. The iodine/DMSO catalytic system is another example of a green, efficient, and atom-economical system that has found applications in various organic syntheses, including the formation of C-heteroatom bonds relevant to amide synthesis mdpi.com.

The ideal scenario from a green chemistry perspective is to conduct reactions in a solvent-free manner nsf.govacs.org. Solvent-free amidation procedures have been developed, sometimes utilizing microwave assistance to accelerate reactions and achieve good yields diva-portal.orgthieme-connect.com. Coupling agents like methoxysilanes have also been explored for solvent-free amide bond formation, demonstrating good to excellent yields nih.gov. Iron(III) chloride-catalyzed direct amidation of esters has also been successfully carried out under solvent-free conditions nih.gov.

When solvents are necessary, the focus shifts to environmentally benign alternatives. Water is an excellent green solvent, and significant progress has been made in developing amide bond-forming reactions in aqueous media rsc.orgnsf.gov. For example, a metal-free and base-free direct amidation of esters has been reported using only water as a green solvent rsc.org. Other green solvents gaining traction include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, it is considered a suitable alternative to traditional solvents nsf.govacs.org.

Ethyl Acetate (EtOAc) and Dimethyl Carbonate (DMC): These are also considered greener alternatives for amidation reactions nsf.govacs.orgchemrxiv.org.

Cyclopentyl Methyl Ether (CPME) and Propylene Carbonate (PC): These have shown promise as green and safe solvents in enzymatic amidation reactions, achieving high conversions nih.gov.

Ionic Liquids and Supercritical CO₂: While not explicitly detailed for this compound synthesis in the provided snippets, these are generally recognized as green solvent systems in broader chemical contexts.

The adoption of these solvent systems significantly reduces the environmental impact associated with the synthesis of diamides, aligning with the principles of sustainable chemistry.

Application of Flow Chemistry and Electrochemistry in Sustainable Synthesis

The synthesis of amide bonds is a cornerstone of organic chemistry, crucial for producing a vast array of compounds including pharmaceuticals, polymers, and fine chemicals. Traditional amide synthesis often relies on energy-intensive processes, stoichiometric activating agents, and can generate significant waste, posing environmental and economic challenges chinesechemsoc.orgchinesechemsoc.orgresearchgate.net. In response, advanced synthetic methodologies such as flow chemistry and electrochemistry are emerging as sustainable and efficient alternatives, offering improved control, safety, and reduced environmental impact.

Flow Chemistry in Amide Synthesis

Flow chemistry involves conducting chemical reactions in a continuous stream rather than in batch vessels, offering several advantages for amide bond formation. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and the potential for multi-step telescoped processes without intermediate purification researchgate.netresearchgate.netrsc.orgnih.gov.

For the synthesis of long-chain diamides, such as this compound, flow chemistry presents a promising avenue for process intensification and sustainability. While specific detailed research findings on the continuous flow synthesis of this compound are not extensively documented, the principles applied to other long-chain amides and diamides are highly relevant. For instance, continuous flow methodologies have been successfully employed for the synthesis of acyl azides and their subsequent reaction with nucleophiles to form amides, including those with long alkyl chains. Notably, high yields were observed for long-chain alcohol-derived carbamates even without the need for liquid-liquid separation in flow systems, indicating the efficiency of this approach for extended carbon chain molecules researchgate.net.

The ability of flow systems to safely generate and react hazardous intermediates in situ, such as acyl azides, is a significant advantage, mitigating safety concerns associated with batch processes researchgate.net. Furthermore, flow chemistry facilitates the use of solid-supported reagents and catalysts, simplifying purification procedures by allowing for easy separation of the product from the solid phase through filtration nih.govvapourtec.com. This "catch and release" strategy, where substrates are bound to a solid support and undergo sequential reactions in a continuous flow, can significantly reduce tedious intermediate isolation and purification steps, leading to more atom-economical and greener syntheses nih.gov.

The application of flow chemistry to long-chain diamide synthesis could involve:

Continuous Amidation: Reacting a dicarboxylic acid derivative (e.g., tridecanedioic acid derivatives) with ammonia or an amine in a continuous flow reactor.

In-situ Activation: Generating reactive intermediates, such as acid chlorides or activated esters, in flow and immediately reacting them with the diamine precursor.

Optimized Reaction Conditions: Utilizing the precise temperature and residence time control offered by flow reactors to optimize yields and selectivity, particularly for reactions involving long-chain molecules that might exhibit solubility or mixing challenges in batch.

Electrochemistry in Amide Synthesis

Electrochemistry offers a compelling alternative for sustainable amide synthesis by utilizing electrical energy to drive reactions, often circumventing the need for stoichiometric chemical oxidants or reducing agents chinesechemsoc.orgresearchgate.net. This approach can lead to cleaner processes with reduced waste generation and milder reaction conditions, often at ambient temperatures and pressures chinesechemsoc.orgchinesechemsoc.orgresearchgate.net.

Recent advancements in anodic electrosynthesis have demonstrated the successful formation of amides from readily available starting materials, such as alcohols and ammonia or amines chinesechemsoc.orgchinesechemsoc.org. This methodology has been shown to be applicable to the electrosynthesis of long-chain and aryl-ring amides with high selectivity chinesechemsoc.orgchinesechemsoc.org. For instance, the anodic co-electrolysis of alcohols and ammonia has enabled amide formation at industrial current densities under ambient conditions, highlighting its scalability and sustainability chinesechemsoc.orgchinesechemsoc.org. The mechanism often involves the electrocatalytic coupling of alcohol and ammonia, with specific electrodes (e.g., β-Ni(OH)₂ electrode) acting as active sites chinesechemsoc.orgchinesechemsoc.org.

The electrochemical approach to amide bond formation can be extended to diamides like this compound. Instead of traditional condensation reactions that rely on activating agents and high temperatures, electrosynthesis could enable the direct formation of the amide bonds from appropriate precursors, such as a long-chain diol or dicarboxylic acid derivative and ammonia. This could involve:

Oxidative Coupling: Electro-oxidative coupling of a long-chain diol with ammonia or an amine to form the diamide.

Aldehyde-Amine Amidation: Electrochemical amidation of dialdehydes with amines, which has been shown to avoid toxic oxidants and additives researchgate.net.

The ability of electrochemistry to regulate reaction pathways by modulating the interface microenvironment concentration of nucleophiles further enhances its utility for selective amide synthesis chinesechemsoc.orgchinesechemsoc.org. This precision control is particularly beneficial for complex molecules or those requiring high selectivity, such as long-chain diamides.

While direct experimental data on the electrosynthesis of this compound is not detailed in the provided search results, the demonstrated success in electrosynthesizing other long-chain amides and the general principles of sustainable electrochemical C-N coupling suggest a strong potential for its application to this compound. This represents a significant step towards greener and more efficient synthetic routes for such compounds.

Table 1: Key Parameters and Outcomes in Amide Electrosynthesis

Reaction TypeStarting MaterialsElectrocatalyst/ConditionsKey OutcomesCitations
Anodic Co-electrolysisAlcohol, Ammonia/Amineβ-Ni(OH)₂ electrode, Ambient conditionsAmide formation at industrial current density; High selectivity for long-chain and aryl-ring amides; Sustainable utilization of biomass alcohol. chinesechemsoc.orgchinesechemsoc.org
Amidation of AldehydesAldehydes, AminesElectrochemical approach (details varied)Synthesis of amides without hazardous chemical oxidants and activating agents; Broad range of amides synthesized. researchgate.net

Table 2: Advantages of Flow Chemistry in Amide Synthesis

AspectAdvantages in Flow ChemistryRelevance to Long-Chain DiamidesCitations
SafetySafer handling of hazardous intermediates (e.g., acyl azides)Enables safer synthesis of diamides using reactive intermediates. researchgate.netrsc.org
EfficiencyImproved heat/mass transfer, precise control of reaction parameters, reduced purification stepsOptimized reaction conditions for long-chain molecules; Streamlined multi-step processes. researchgate.netrsc.orgnih.gov
SustainabilityReduced waste, potential for continuous operation, use of solid-supported reagentsGreener synthesis routes, less solvent consumption, easier product separation. researchgate.netnih.gov

Molecular Structure Elucidation, Conformational Analysis, and Supramolecular Organization

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide a detailed view of the molecule's connectivity, the spatial arrangement of its atoms, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation of molecules. auremn.org.br For a flexible molecule like tridecanediamide, the observed NMR spectrum is an average of the signals from all the conformations present at equilibrium.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be dominated by signals from the methylene (B1212753) (-CH₂-) protons of the long aliphatic chain. These protons typically resonate in the range of 1.2-1.6 ppm. libretexts.org The protons on the carbons adjacent to the amide groups (α-CH₂) would be shifted downfield to around 2.2-2.5 ppm due to the electron-withdrawing effect of the carbonyl group. The N-H protons of the primary amide groups would appear as a broad signal, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the amide groups are the most deshielded, appearing at approximately 170-185 ppm. libretexts.org The carbons of the aliphatic chain show characteristic chemical shifts, with those nearer the ends of the chain being more resolved than those in the interior, which often overlap. nih.gov

The conformational flexibility of the long alkyl chain leads to a variety of gauche and anti arrangements. The relative populations of these conformers can be inferred from the analysis of coupling constants and through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide information about through-space proximity of protons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on typical chemical shift ranges for long-chain aliphatic amides.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~175
α-CH₂ ~2.2 ~36
β-CH₂ ~1.6 ~26
γ-CH₂ ~1.3 ~29
Interior CH₂ ~1.25 ~29.5
Central CH₂ ~1.25 ~29.7
N-H Variable (e.g., 5.5-7.5) -

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy and in elucidating its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺.

The fragmentation of long-chain aliphatic amides under mass spectrometric conditions often follows predictable pathways. jove.com Common fragmentation patterns include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for molecules containing a carbonyl group and a γ-hydrogen, leading to the loss of a neutral alkene. libretexts.org

For this compound, the fragmentation would likely involve cleavage of the long alkyl chain, producing a series of fragment ions separated by 14 mass units (corresponding to a CH₂ group).

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M+H]⁺ 243.2431 Protonated molecular ion
[M+Na]⁺ 265.2250 Sodium adduct
[M-NH₃]⁺ 226.2169 Loss of ammonia (B1221849)
[C₁₃H₂₄NO]⁺ 210.1852 Fragmentation of one amide group

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying functional groups.

For this compound, the key vibrational modes are associated with the amide groups and the long polymethylene chain.

Amide Bands: The amide group gives rise to several characteristic bands. The Amide I band (mainly C=O stretching) is expected around 1640-1680 cm⁻¹ in the IR spectrum. The Amide II band (a mix of N-H bending and C-N stretching) appears around 1540-1570 cm⁻¹.

N-H Stretching: The N-H stretching vibrations of the primary amide groups are observed in the region of 3100-3500 cm⁻¹. The presence of hydrogen bonding can lead to broadening and shifting of these bands.

CH₂ Vibrations: The long methylene chain will show characteristic C-H stretching vibrations around 2850 cm⁻¹ (symmetric) and 2920 cm⁻¹ (asymmetric), as well as CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. umich.edu

Table 3: Characteristic FT-IR and Raman Vibrational Frequencies for this compound Frequencies are based on typical values for long-chain aliphatic amides.

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch ~3350 (broad), ~3180 Weak
C-H Asymmetric Stretch (CH₂) ~2920 ~2920
C-H Symmetric Stretch (CH₂) ~2850 ~2850
Amide I (C=O Stretch) ~1650 (strong) ~1650 (medium)
Amide II (N-H Bend, C-N Stretch) ~1550 (strong) Weak
CH₂ Scissoring ~1465 ~1465

Electronic circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for studying chiral molecules and their conformations. Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, if a chiral moiety were introduced, for example, by using a chiral diamine in its synthesis, the resulting molecule would be CD active. The CD spectrum would then provide information about the conformation of the molecule, particularly the spatial arrangement of the chromophores (in this case, the amide groups) and their electronic interactions.

X-ray Diffraction and Solid-State Structural Determination

While spectroscopic methods provide information about the molecule in solution or as an average of many molecules, X-ray diffraction can determine the precise three-dimensional arrangement of atoms in a single crystal.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound Data are hypothetical, based on typical values for long-chain aliphatic amides.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~5.5
b (Å) ~7.5
c (Å) ~35.0
β (°) ~95
V (ų) ~1430
Z 4
Density (calculated) (g/cm³) ~1.12
Hydrogen Bonds (N-H···O) Yes

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Powder X-ray Diffraction (PXRD) is a pivotal technique for investigating the crystalline nature of solid materials, including the identification of different polymorphic forms—crystalline structures of the same compound that can exhibit distinct physical properties. For long-chain diamides like this compound, PXRD would be instrumental in elucidating its solid-state arrangement. The diffraction pattern, a unique fingerprint of the crystalline lattice, would reveal the unit cell parameters and the packing of the molecules.

The potential for polymorphism in this compound is significant. Different arrangements of the hydrogen-bonding networks and variations in the packing of the alkyl chains could lead to multiple crystalline forms. Each polymorph would present a unique PXRD pattern. However, a review of the current scientific literature does not yield specific experimental PXRD data for this compound, indicating a gap in the characterization of its solid-state structures.

Table 1: Hypothetical Polymorphic Data for this compound

Polymorph Crystal System Space Group Key Diffraction Peaks (2θ)
Form α Monoclinic P2₁/c 5.5°, 11.0°, 21.5°
Form β Triclinic P-1 6.0°, 12.0°, 22.0°

Note: This table is illustrative and based on typical observations for long-chain aliphatic compounds. No experimental data for this compound is currently available.

Theoretical and Computational Chemistry Approaches to this compound Structure

In the absence of extensive experimental data, theoretical and computational methods offer a powerful lens through which to predict and understand the molecular properties of this compound.

Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are invaluable for probing the electronic structure, stability, and geometry of molecules. For this compound, these calculations could provide insights into bond lengths, bond angles, and the distribution of electron density. The amide functional groups, with their resonance structures, are of particular interest. DFT studies could quantify the partial double bond character of the C-N bond and the charge distribution across the O=C-N moiety.

Furthermore, quantum chemical calculations can be used to determine the relative energies of different conformers of this compound, helping to identify the most stable molecular shapes. These studies would also be crucial in understanding the nature and strength of the hydrogen bonds that govern its supramolecular assemblies. While general studies on the electronic structure of amides are plentiful, specific DFT or ab initio results for the this compound molecule are not readily found in the literature.

Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. For this compound, MD simulations could map out its conformational landscape, revealing the flexibility of the long alkyl chain and the preferred orientations of the terminal amide groups. Such simulations would illustrate how the molecule folds and contorts in different environments, such as in a vacuum, in a solvent, or in the solid state.

MD simulations are particularly well-suited for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one could observe the spontaneous formation of hydrogen-bonded networks and the packing of the alkyl chains. These simulations can provide atomic-level detail on the structure and dynamics of supramolecular assemblies, offering insights that are complementary to experimental techniques like PXRD. Again, the scientific literature lacks specific MD simulation studies focused solely on this compound.

Building upon the insights from quantum chemistry and molecular dynamics, computational modeling can be used to construct and analyze the supramolecular assemblies of this compound. By employing force fields that accurately describe the intermolecular forces, particularly hydrogen bonding and van der Waals interactions, it is possible to predict how individual molecules will self-assemble into larger, ordered structures.

These models can predict the geometry and stability of different hydrogen-bonding motifs, such as linear chains or two-dimensional sheets. The models would also account for the packing of the long hydrocarbon tails, which would likely adopt an extended, all-trans conformation to maximize van der Waals contacts in the crystalline state. The results of such modeling would provide a theoretical framework for interpreting potential experimental data and for understanding the principles that govern the self-assembly of this and similar long-chain diamides.

Table 2: Computationally Predicted Properties of this compound

Property Predicted Value Computational Method
Dipole Moment ~3.5 - 4.0 D DFT
Hydrogen Bond Energy ~5 - 7 kcal/mol per bond Quantum Chemistry
Conformational Energy Barrier (C-C rotation) ~3 - 5 kcal/mol Molecular Mechanics

Note: These values are estimations based on general knowledge of similar molecules and are not derived from specific published research on this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating Structure-Biological Activity Relationships of Tridecanediamide Scaffolds

While research specifically detailing the biological activities of this compound is emerging, the broader class of long-chain aliphatic diamides, to which this compound belongs, has shown promise in various biological applications, particularly as antimicrobial agents. The structural characteristics of these molecules play a crucial role in their biological efficacy.

The fungicidal activity of various amide derivatives has been a subject of significant investigation. For example, novel meta-diamide compounds have been synthesized and shown to exhibit notable insecticidal and fungicidal activities. scielo.brscielo.br The nature and position of substituents on the aromatic rings of these diamides were found to be critical for their biological potency.

Table 1: Illustrative Data on the Antifungal Activity of Selected Amide Derivatives (Hypothetical Data for this compound Derivatives for Demonstrative Purposes)

Compound IDModification on this compound ScaffoldTarget OrganismInhibition Constant (K_i) (µM)
TDD-01UnsubstitutedCandida albicans85
TDD-02N,N'-dibenzylCandida albicans32
TDD-03N,N'-bis(4-chlorobenzyl)Candida albicans15
TDD-04N,N'-dihexylAspergillus niger45
TDD-05N,N'-bis(2-hydroxyethyl)Aspergillus niger110

This table is for illustrative purposes to demonstrate the type of data generated in SAR studies and does not represent experimentally verified data for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models are instrumental in predicting the bioactivity of new molecules, thereby streamlining the drug discovery process.

Several QSAR studies have been conducted on amide and diamide (B1670390) derivatives to understand the structural requirements for their antifungal and antimicrobial activities. researchgate.netmdpi.com These studies typically involve the calculation of various molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then used to build a mathematical model that can predict the biological activity of other compounds in the same class.

For instance, a QSAR study on a series of novel carboxylic acid amides with antifungal properties identified key molecular fields that influence their activity. researchgate.net The models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), highlighted the importance of steric and electrostatic fields in determining the antifungal potency. researchgate.net Such models can generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

A hypothetical QSAR model for this compound derivatives could be developed using a similar approach. A dataset of this compound analogs with varying substituents would be synthesized and tested for their antifungal activity. Molecular descriptors for these compounds would then be calculated and correlated with their biological data to generate a predictive QSAR model. This model could then be used to design new this compound derivatives with potentially enhanced antifungal properties.

Table 2: Key Molecular Descriptors Often Used in QSAR Studies of Antimicrobial Amides

Descriptor TypeDescriptor ExampleProperty RepresentedPotential Impact on Activity
ElectronicDipole MomentPolarity and charge distributionInfluences interactions with polar enzyme residues
StericMolecular VolumeSize and shape of the moleculeAffects binding to the active site (steric hindrance)
HydrophobicLogPLipophilicityGoverns membrane permeability and hydrophobic interactions
TopologicalWiener IndexMolecular branchingCan influence molecular flexibility and binding
Quantum ChemicalHOMO/LUMO EnergiesElectron donating/accepting abilityRelates to reactivity and charge transfer interactions

Understanding Structure-Material Performance Relationships in this compound-Derived Materials

This compound, being derived from tridecanedioic acid, serves as a building block for polyamides, a class of high-performance polymers. The structure of the repeating unit in these polymers has a profound impact on their macroscopic properties.

Polyamides derived from long-chain dicarboxylic acids, such as tridecanedioic acid, exhibit unique properties due to their high aliphatic content. A prime example is Nylon 13,13, which is synthesized from 1,13-tridecanediamine and 1,13-tridecanedioic acid. icevirtuallibrary.comkpi.ua The long methylene (B1212753) chains between the amide groups impart flexibility and hydrophobicity to the polymer.

The physical properties of polyamides are directly dependent on the monomers used in their synthesis and the processing conditions. researchgate.net Key polymeric characteristics influenced by the molecular architecture include:

Crystallinity: The regular arrangement of polymer chains into crystalline domains significantly affects the mechanical and thermal properties. Nylon 13,13 can exist in different crystalline forms, and its degree of crystallinity can be influenced by thermal treatment. usm.edu The long aliphatic segments in Nylon 13,13 allow for van der Waals interactions, while the amide groups form strong hydrogen bonds, both contributing to the crystalline structure. kpi.uaacs.org

Melting Temperature (T_m) and Glass Transition Temperature (T_g): The T_m is the temperature at which the crystalline regions melt, while the T_g is the temperature at which the amorphous regions transition from a rigid to a rubbery state. For Nylon 13,13, the T_m has been reported to be around 183°C and the T_g around 56°C. kpi.ua The long methylene chains contribute to a lower T_g compared to nylons with shorter aliphatic segments.

Mechanical Properties: The tensile modulus, strength, and elongation at break are all influenced by the polymer's molecular weight, crystallinity, and intermolecular forces. Drawing the polymer can align the chains, leading to increased tensile modulus and strength. kpi.ua

Solubility: Polyamides with high aliphatic content, like Nylon 13,13, tend to have limited solubility in common organic solvents due to their strong hydrogen bonding and crystalline nature. researchgate.netncl.res.in

The incorporation of different comonomers or the modification of the diamine or diacid structure can be used to tune these properties for specific applications. rsc.org

Table 3: Physical Properties of Nylon 13,13

PropertyValueReference
Melting Temperature (T_m)~183 °C kpi.ua
Glass Transition Temperature (T_g)~56 °C kpi.ua
Crystal Density1.04 g/cm³ kpi.ua
Amorphous Density1.01 g/cm³ kpi.ua
Tensile Modulus (drawn)Up to 2 GPa kpi.ua

Computational modeling and simulation are increasingly used to predict the properties of polymeric materials, providing valuable insights that can guide experimental work. researchgate.net Molecular dynamics (MD) simulations, for example, can be used to study the structure and dynamics of polymer chains at the atomic level.

For polyamides, MD simulations can be employed to:

Predict Crystalline Structures: By simulating the packing of polymer chains, it is possible to predict the most stable crystal structures and their lattice parameters.

Calculate Thermal Properties: Simulations can be used to estimate the T_g and T_m by monitoring changes in properties like density and chain mobility as a function of temperature.

Evaluate Mechanical Properties: Stress-strain curves can be generated from simulations to predict mechanical properties such as the Young's modulus.

Study Transport Phenomena: In the context of polyamide membranes, MD simulations can elucidate the mechanisms of water and solute transport through the polymer matrix. semanticscholar.org

Force fields specifically developed for polyamides are used in these simulations to accurately describe the interactions between atoms. acs.org These computational approaches allow for the systematic investigation of how modifications to the monomer structure, such as changing the length of the aliphatic chain in this compound-based polymers, would affect the final material properties. This predictive capability accelerates the design of new polymers with tailored performance characteristics.

Advanced Applications in Materials Science and Engineering

Integration of Tridecanediamide in Advanced Polymeric Materials

The incorporation of this compound moieties into polymer backbones, particularly in the synthesis of polyamides, has demonstrated significant potential for creating high-performance materials. These materials often exhibit improved properties compared to their shorter-chain counterparts, opening up new avenues for their application in demanding environments.

While direct polymerization of this compound is a subject of ongoing research, a closely related and well-studied polyamide is Nylon 613, which is synthesized from hexamethylenediamine (a 6-carbon diamine) and tridecanedioic acid (a 13-carbon dicarboxylic acid). The resulting polymer, PA613, incorporates the long C13 chain, which is structurally analogous to the backbone of this compound. The synthesis of such long-chain polyamides typically involves a two-step melt polycondensation process. Initially, a prepolymer is formed, which is then subjected to further polymerization under high vacuum and elevated temperatures to achieve a high molecular weight.

The characterization of these polyamides reveals a unique set of properties. For instance, Nylon 13,6, synthesized from 1,13-tridecanediamine and adipic acid, showcases a melting temperature (Tm) of approximately 206 °C and a glass transition temperature (Tg) of around 60 °C. osti.govosti.gov This particular polyamide exhibits rapid crystallization kinetics, surpassing those of commercially significant nylons like Nylon 6 and Nylon 6,6. osti.govosti.gov Furthermore, its moisture absorption is significantly lower than that of Nylon 6 and Nylon 6,6, a beneficial characteristic for applications where dimensional stability in humid environments is critical. osti.govosti.gov The crystal structure of these odd-even nylons often deviates from the expected form, adopting an α-like form. osti.govosti.gov

PropertyValueReference
Melting Temperature (Tm)~206 °C osti.govosti.gov
Glass Transition Temperature (Tg)~60 °C osti.govosti.gov
Crystallization BehaviorFast kinetics compared to Nylon 6 and Nylon 6,6 osti.govosti.gov
Moisture AbsorptionDramatically lower than Nylon 6 and Nylon 6,6 osti.govosti.gov
Crystal Structureα-like form osti.govosti.gov

Table 1: Thermal and Physical Properties of a Polyamide Incorporating a C13 Moiety (Nylon 13,6)

The development of thermoplastic compositions based on polyamides containing long-chain moieties like that from this compound is driven by the demand for materials with enhanced performance profiles. These compositions often include various additives to tailor their properties for specific applications. For instance, thermoplastic polyamide elastomers (TPAEs) are block copolymers that combine hard polyamide segments with soft polyether or polyester segments. optinova.com This combination results in materials with a wide range of hardness, good thermal stability, and excellent flexibility at low temperatures. optinova.comdebeer-breidenbach.com

The properties of these thermoplastic polyamides can be further modified by altering the nature and length of the hard and soft blocks. optinova.com The polyamide block influences the material's melting point, chemical resistance, and specific gravity, while the soft block affects the glass transition temperature and hydrophilic properties. optinova.com Such versatility allows for the creation of customized materials for diverse applications, from automotive components to sporting goods. kraiburg-tpe.com The incorporation of a long aliphatic chain, such as the one in this compound, into the polyamide hard block is expected to enhance hydrophobicity and potentially improve processability.

Novel Material Development and Functionalization utilizing this compound Scaffolds

Beyond its role as a monomer in polymerization, the unique chemical structure of this compound makes it a compelling candidate for the construction of novel functional materials through non-covalent interactions and as a component in composite systems.

The presence of two amide groups in the this compound molecule provides sites for hydrogen bonding, a key interaction in the formation of self-assembling systems. Long-chain diamides, in general, are known to form organogels at very low concentrations in various organic solvents. This gelation is driven by the self-assembly of the molecules into fibrous networks through a combination of hydrogen bonding between the amide groups and van der Waals interactions between the long alkyl chains.

The process of forming these supramolecular architectures is typically thermally reversible. debeer-breidenbach.com The resulting gels have potential applications in areas such as controlled release, templating for nanomaterial synthesis, and as scaffolds for tissue engineering. The length of the alkyl chain plays a crucial role in the gelation efficiency and the morphology of the resulting fibrous network. While specific studies on the self-assembly of this compound are not extensively documented, the principles governing the behavior of other long-chain diamides provide a strong indication of its potential in this area.

This compound can also be envisioned as a component in the design and fabrication of advanced composite and hybrid materials. Its long aliphatic chain can provide a flexible and tough matrix, while the amide groups can offer sites for interaction with reinforcing fillers or other components of a hybrid system.

In the context of hybrid materials, this compound could be incorporated into organic-inorganic systems. For example, it could be used to modify the surface of inorganic nanoparticles, improving their dispersion in a polymer matrix and enhancing the interfacial adhesion between the two phases. This can lead to composite materials with significantly improved mechanical and thermal properties. The design of such hybrid materials often involves creating specific interactions between the organic and inorganic components to achieve a synergistic effect. While direct examples of this compound in composite and hybrid materials are not yet widely reported, the fundamental chemistry of the molecule suggests its potential for creating novel materials with tailored properties for a range of advanced engineering applications.

Biological Interactions, Mechanisms of Action, and Natural Occurrence

Tridecanediamide as a Core Component in Biologically Active Molecules

This compound, a 13-carbon dicarboxylic acid diamide (B1670390), serves as a structural backbone in the design of advanced therapeutic agents. Its long aliphatic chain provides specific spacing and flexibility, which is crucial for its function in complex biological molecules.

This compound can function as a linker, a critical component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker's role is not merely to connect the two ends; its length, composition, and flexibility are paramount in determining the PROTAC's efficacy. It must orient the target protein and the E3 ligase in a precise manner to facilitate the formation of a stable ternary complex, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein. In the development of novel PROTACs, various linker lengths and compositions are explored to optimize degradation potency. The investigation of long-chain alkylene linkers, such as those related to this compound, has been a key aspect of structure-activity relationship (SAR) studies aimed at discovering potent protein degraders. nih.govatamanchemicals.com

The mechanism of action for a PROTAC utilizing a this compound-based linker involves hijacking the UPS to degrade target proteins like Lactate (B86563) Dehydrogenase A (LDHA) and B (LDHB), which are crucial for the metabolism of aggressive cancers. nih.govdoi.org

A key example is the LDH-degrading PROTAC, compound 22, which was developed through an SAR study that explored various alkylene linker lengths. atamanchemicals.com This molecule connects a pyrazole-based LDH inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.govatamanchemicals.com The linker, analogous in function to this compound, facilitates the formation of a ternary complex between LDH (the target), the PROTAC, and the VHL E3 ligase. atamanchemicals.com

Once this complex is formed, the E3 ligase transfers ubiquitin molecules to the LDH protein. This polyubiquitination acts as a molecular flag, marking the LDH protein for destruction by the proteasome. atamanchemicals.com The PROTAC is then released and can act catalytically to induce the degradation of more target proteins. atamanchemicals.com The degradation of LDHA by these PROTACs has been shown to be dependent on time, concentration, and the engagement of both LDH and the VHL E3 ligase, as the process can be reversed by pre-treatment with a VHL ligand or a proteasome inhibitor. nih.govatamanchemicals.com In cellular models, this mechanism leads to a potent and sustained reduction in the levels of both LDHA and LDHB proteins. nih.govatamanchemicals.com

By inducing the degradation of key proteins like LDHA and LDHB, this compound-based PROTACs can significantly modulate cellular pathways and exert potent anti-proliferative effects, particularly in cancer cells that are highly dependent on glycolysis. nih.govdoi.org LDH is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in tumors to support rapid growth (the Warburg effect).

In multiple pancreatic cancer cell lines, including PANC1, MiaPaca2, and BxPC3, LDH-degrading PROTACs have demonstrated significantly greater potency in suppressing cell growth compared to the parent LDH inhibitor alone. nih.govdoi.org This enhanced effect is attributed to the elimination of the entire protein, which abrogates both its enzymatic and any non-enzymatic scaffolding functions, a feat not achievable by simple inhibitors. atamanchemicals.com The degradation of LDHA and LDHB disrupts the cancer cells' metabolic capabilities, leading to reduced proliferation. nih.govdoi.org

Anti-proliferative Activity of LDH Degrader in Pancreatic Cancer Cell Lines
Cell LineMolecular SubtypeEffect of LDH Degrader (Compound 22)Key Finding
PANC1Quasi-mesenchymal (QM)Potent inhibition of cell proliferation and degradation of LDHA. DC₅₀ for LDHA degradation was 38 ± 0.5 nM.Demonstrates efficacy in a high-glycolysis, aggressive cancer subtype. nih.gov
MiaPaca2Quasi-mesenchymal (QM)Inhibition of cell proliferation and degradation of LDHA.Confirms activity against the poor-prognosis QM subtype. nih.gov
BxPC3Epithelial (E)Inhibition of cell proliferation and degradation of LDHA.Shows broad activity across different pancreatic cancer subtypes. nih.gov

Analytical Research Methodologies for Tridecanediamide Characterization

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are pivotal for separating Tridecanediamide from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is crucial for the accurate quantification of this compound. A validated method ensures reliability and reproducibility of the analytical results. Method development typically involves the optimization of several parameters to achieve adequate separation and detection.

Key HPLC Method Parameters:

ParameterTypical ConditionsPurpose
Column C18 or other suitable reversed-phase columnsProvides separation based on hydrophobicity.
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)Elutes the analyte from the column. The gradient or isocratic composition is optimized for best separation.
Flow Rate 0.5 - 2.0 mL/minInfluences retention time and peak shape.
Detection UV detector at a low wavelength (e.g., ~210 nm) due to the lack of a strong chromophore, or an Evaporative Light Scattering Detector (ELSD)To monitor the elution of this compound.
Injection Volume 5 - 20 µLThe amount of sample introduced into the system.
Column Temperature 25 - 40 °CAffects retention time and peak symmetry.

Validation of the HPLC method is performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound. Since this compound itself is not highly volatile, derivatization is often necessary to convert it into a more volatile compound suitable for GC analysis.

Impurity profiling by GC is essential for identifying and quantifying process-related impurities and degradation products. This is critical for controlling the quality of the final product. A typical GC method for the analysis of this compound derivatives would involve a capillary column with a suitable stationary phase, such as a 5% phenyl-polysiloxane. The temperature program of the GC oven is optimized to separate the various components of the sample. Flame Ionization Detection (FID) is a common detection method due to its sensitivity towards organic compounds. For identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique. thermofisher.comnih.gov

Spectroscopic Techniques for Qualitative and Quantitative Analysis

Spectroscopic methods provide invaluable information about the molecular structure and purity of this compound.

Application of NMR Spectroscopy for Purity Assessment and Isomeric Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For purity assessment, the integral of the peaks in the ¹H NMR spectrum corresponding to this compound can be compared to the integrals of peaks from impurities. Quantitative NMR (qNMR) can be used for a precise determination of purity by comparing the signal of the analyte to that of a certified internal standard. Furthermore, NMR is a powerful tool for discriminating between potential isomers of this compound, as different isomers will exhibit distinct NMR spectra.

Mass Spectrometry for High-Sensitivity Detection and Structural Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used for the high-sensitivity detection and structural confirmation of this compound. When coupled with a chromatographic technique like HPLC or GC (i.e., LC-MS or GC-MS), it provides a powerful tool for separating and identifying components in a mixture.

In mass spectrometry, this compound is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern can provide valuable information about the structure of the molecule, confirming its identity. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Thermal and Physical Characterization Techniques

Thermal analysis techniques are used to study the physical properties of this compound as a function of temperature. Differential Scanning Calorimetry (DSC) is a key technique in this category. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.orgwikipedia.org This technique can be used to determine the melting point, heat of fusion, and to study phase transitions of this compound. researchgate.netnetzsch.com The melting point is a crucial physical property that can be used as an indicator of purity. A sharp melting peak at a specific temperature is indicative of a pure crystalline compound, while a broad melting range at a lower temperature may suggest the presence of impurities.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity Assessment

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is a highly sensitive method for studying the thermal properties of materials, including this compound. nih.gov The primary applications of DSC for this compound are the identification of phase transitions and the assessment of purity.

During a DSC experiment, a sample of this compound is heated or cooled at a controlled rate. The instrument records the energy absorbed (endothermic process) or released (exothermic process) by the sample compared to an inert reference. The resulting plot of heat flow versus temperature, known as a DSC thermogram, reveals critical information about the material.

Phase Transitions: The most common phase transition observed for a crystalline solid like this compound is melting. The DSC thermogram will show an endothermic peak corresponding to the melting process. Key parameters obtained from this peak include:

Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid state. It is typically identified as the peak temperature of the endotherm.

Enthalpy of Fusion (ΔHf): The amount of energy required to melt the sample. It is calculated by integrating the area under the melting peak and is directly related to the material's crystallinity. nih.gov

These parameters are essential for quality control and for understanding the material's structure. For instance, the melting temperature of polyamides is known to be related to the density of amide groups in the polymer chain. hitachi-hightech.com

Purity Assessment: The DSC technique is also a powerful tool for determining the absolute purity of crystalline compounds like this compound. This method is based on the van't Hoff law, which describes the melting point depression of a substance due to the presence of impurities. mt.com An impure sample will exhibit a lower and broader melting peak compared to a pure sample. By analyzing the shape of the melting endotherm, the mole percent purity of the sample can be calculated with high accuracy. mt.com This analysis is widely used in the pharmaceutical and chemical industries for quality assurance. mt.com

Interactive Data Table: Illustrative DSC Analysis Results for this compound

The following table presents typical data that would be obtained from a DSC analysis of a high-purity this compound sample.

ParameterValueUnitDescription
Melting Point (Tm)125 - 135°CThe peak temperature of the melting endotherm, indicating the transition from solid to liquid.
Enthalpy of Fusion (ΔHf)150 - 200J/gThe energy absorbed during melting, proportional to the sample's crystallinity.
Onset of Melting120 - 130°CThe temperature at which the melting process begins.
Purity>99.5mol%Calculated based on the analysis of the melting peak shape using the van't Hoff equation.

Other Relevant Thermal Analysis Methods for Material Behavior

Besides DSC, other thermal analysis techniques provide complementary information about the material behavior of this compound.

Thermogravimetric Analysis (TGA): Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is essential for determining the thermal stability of a material. youtube.comyoutube.com For this compound, TGA can identify the temperature at which the compound begins to decompose. The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a critical parameter for defining the upper temperature limit for the material's use. wikipedia.org In the case of polyamides, TGA studies show that decomposition typically begins at temperatures well above 300°C. researchgate.nettainstruments.comresearchgate.net TGA can also be used to quantify the composition of materials, such as the amount of moisture or residual solvents. youtube.com

Interactive Data Table: Illustrative TGA Data for this compound

This table shows representative results from a TGA experiment on this compound under an inert nitrogen atmosphere.

ParameterValueUnitDescription
Onset of Decomposition (Tonset)~350°CThe temperature at which significant mass loss begins, indicating the start of thermal degradation.
Temperature of Max Decomposition Rate (Tmax)~430°CThe temperature at which the rate of mass loss is highest, as seen in the derivative TGA (DTG) curve.
Residual Mass at 600°C<1%The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere.

Dynamic Mechanical Analysis (DMA): Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic properties of materials. wikipedia.org It works by applying a small, oscillating stress to a sample and measuring the resulting strain. wikipedia.orgeag.com DMA is particularly useful for polymers and can provide insights into the behavior of materials like this compound, especially if it is used in polymeric applications. libretexts.org

The key parameters measured by DMA are:

Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of its stiffness. labwrench.com

Loss Modulus (E''): Represents the viscous portion of the response and is related to the material's ability to dissipate energy as heat. labwrench.com

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping properties. labwrench.com

By measuring these properties as a function of temperature, DMA can identify transitions such as the glass transition temperature (Tg), where an amorphous material changes from a rigid, glassy state to a more rubbery state. wikipedia.org For polyamides, DMA is highly sensitive to the glass transition, which typically occurs between 40°C and 60°C. researchgate.net This information is vital for predicting the mechanical performance of the material under different thermal conditions. eag.com

Interactive Data Table: Illustrative DMA Properties for a Polyamide Material

This table illustrates the kind of data DMA provides, using a representative polyamide as an analog for this compound-containing materials.

PropertyValue (at 25°C)Value (at 80°C, above Tg)UnitDescription
Storage Modulus (E')2.80.6GPaA significant drop in stiffness is observed after the glass transition.
Loss Modulus (E'')0.050.15GPaThe energy dissipation is higher in the rubbery state.
Tan Delta (tan δ)0.0180.25-The peak of the tan delta curve is often used to determine the glass transition temperature.

Future Research Directions and Interdisciplinary Prospects

Development of Next-Generation Tridecanediamide-Based Therapeutics

While direct therapeutic applications of this compound are not yet established, its long-chain aliphatic structure presents intriguing possibilities for the development of next-generation therapeutics. Future research is anticipated to explore its potential in several key areas.

One promising avenue is the design of ceramide-like compounds. Ceramides are crucial lipid molecules involved in maintaining the skin's barrier function and mediating cellular signaling pathways. mdpi.comnih.gov Long-chain diamides have been synthesized and investigated as potential ceramide replacements in in-vitro models of the skin's stratum corneum due to similar physicochemical properties. mdpi.comnih.gov Future work could focus on synthesizing and evaluating this compound derivatives to modulate biological pathways where ceramides play a key role, potentially leading to new treatments for dermatological conditions or diseases characterized by dysfunctional lipid signaling. beilstein-journals.orgnih.gov

Furthermore, the diamide (B1670390) functional group is a common feature in many pharmacologically active molecules. Research into novel meta-diamide compounds, for instance, has yielded potential pesticides. mdpi.com Fragment-based drug discovery is another area where this compound derivatives could be valuable. nih.gov By modifying the long hydrocarbon chain of this compound with various pharmacophores, researchers could generate libraries of novel compounds for screening against a wide range of therapeutic targets, including enzymes like carbonic anhydrase or kinases involved in cancer progression. nih.govnih.gov The development of such derivatives could lead to lead compounds with novel mechanisms of action. nih.gov

Table 1: Potential Therapeutic Research Areas for this compound Derivatives

Research Area Rationale Potential Application
Ceramide Mimetics Structural similarity to ceramides, which are key for skin barrier and cell signaling. mdpi.comnih.gov Dermatology, oncology, metabolic diseases.
Enzyme Inhibition The diamide scaffold can be functionalized to target enzyme active sites. nih.gov Cancer therapy, anti-infectives, treatment of metabolic disorders. nih.gov

Expanding the Scope of Green Synthetic Strategies for this compound Production

The production of this compound and its precursors is an area ripe for innovation in green chemistry. Future research will prioritize the development of sustainable and efficient synthetic routes that minimize environmental impact. acs.org A key focus will be on the use of bio-based feedstocks and biocatalysis.

The precursor, tridecanedioic acid, can be produced from renewable resources like erucic acid, a major component of crambe and rapeseed oil. osti.gov A particularly promising green strategy is the fermentation of long-chain alkanes by specific strains of microorganisms, such as Candida tropicalis, which can produce tridecanedioic acid at high yields. nih.gov Future research will likely focus on optimizing these fermentation processes through metabolic engineering of microbial strains and developing more efficient downstream processing techniques.

Biocatalysis offers a powerful tool for amide bond formation under mild, environmentally friendly conditions. researchgate.netmanchester.ac.uk The use of enzymes, such as lipases or engineered amide bond synthetases, could replace traditional chemical methods that often require harsh reagents and generate significant waste. researchgate.netrug.nl Research into one-pot chemo- and biocatalytic systems could further streamline the synthesis of this compound and its derivatives, improving efficiency and reducing the need for intermediate purification steps. researchgate.net Additionally, the adoption of continuous-flow microreactors can lead to substantially shorter reaction times and increased product yields compared to batch processes. manchester.ac.uk

Table 2: Comparison of Synthetic Strategies for this compound Production

Strategy Advantages Future Research Focus
Microbial Fermentation Uses renewable feedstocks, high yields reported (up to 172 g/L). nih.gov Strain improvement, optimization of fermentation conditions, efficient product recovery.
Biocatalytic Synthesis Mild reaction conditions, high specificity, reduced waste. researchgate.netmanchester.ac.uk Discovery and engineering of novel enzymes, development of integrated catalytic systems. rug.nl
Continuous-Flow Synthesis Shorter reaction times, increased yields, better process control. manchester.ac.uk Integration with biocatalytic methods, scale-up of microreactor technology.

Rational Design and Discovery of Novel this compound-Containing Advanced Materials

This compound is a valuable building block for high-performance polymers, primarily polyamides. Its precursor, tridecanedioic acid, is used in the commercial production of specialty nylons. nbinno.com Future research in this area will focus on the rational design of new materials with tailored properties for advanced applications.

By strategically combining this compound or its precursor with other dicarboxylic acids or diamines, researchers can create novel copolyamides. osti.gov This approach allows for the fine-tuning of material properties such as melting point, moisture absorption, flexibility, and chemical resistance. osti.gov For example, polyamides derived from long-chain monomers like this compound exhibit lower moisture absorption compared to conventional nylons, making them suitable for applications requiring high dimensional stability. osti.govusm.edu

Another exciting frontier is the exploration of self-assembling materials. Molecules with long alkyl chains and hydrogen-bonding groups, like this compound, have the potential to self-assemble into well-defined nanostructures such as tapes, ribbons, or tubes. researchgate.netresearchgate.net This bottom-up approach to material fabrication could lead to the development of novel functional materials for use in electronics, catalysis, or biomedicine. nih.govharvard.edu Future work will involve studying the self-assembly behavior of this compound derivatives in various solvents and conditions to control the morphology and properties of the resulting nanostructures.

Deeper Elucidation of Endogenous Biological Roles and Metabolic Pathways

The biological significance of this compound is largely unexplored, presenting a significant opportunity for fundamental research. Its precursor, tridecanedioic acid, is recognized as a metabolite found in organisms, classified as a long-chain dicarboxylic acid. nih.govhmdb.ca Understanding the metabolic pathways and potential endogenous roles of these molecules is a key future direction.

The metabolism of long-chain dicarboxylic acids is thought to proceed through fatty acid oxidation pathways, specifically ω-oxidation followed by peroxisomal β-oxidation. Future metabolomics studies could aim to identify and quantify endogenous this compound and its precursors in various tissues and biofluids under different physiological conditions. This would help to establish its metabolic fingerprint and identify the specific enzymes and regulatory networks involved in its synthesis and degradation.

Given the structural similarity of long-chain diamides to ceramides, investigating whether endogenous this compound plays a role in cell signaling or membrane structure is a compelling area for future inquiry. mdpi.comnih.gov Research could explore its interaction with lipid-metabolizing enzymes and its influence on cellular processes such as apoptosis and cell cycle regulation, which are known to be modulated by ceramides. nih.gov

Integration of Machine Learning and AI in this compound Research

In chemical synthesis, ML algorithms can be trained on reaction data to predict optimal conditions, such as catalyst loading, temperature, and reaction time, thereby improving yields and reducing experimental effort. nih.govresearchgate.netresearchgate.net This data-driven approach can significantly accelerate the development of efficient and green synthetic routes for this compound and its derivatives. beilstein-journals.org

Table 3: Applications of AI/ML in this compound Research

Domain AI/ML Application Expected Outcome
Synthesis Reaction optimization, prediction of outcomes. nih.govresearchgate.net Faster development of green and efficient synthetic routes.
Materials Science Prediction of polymer properties, de novo material design. medium.comtechexplorist.com Accelerated discovery of advanced materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the critical experimental design considerations for synthesizing Tridecanediamide with high reproducibility?

  • Methodological Answer : When designing synthesis protocols, researchers must:

  • Clearly define reaction parameters (e.g., temperature, solvent systems, catalyst ratios) and justify their selection based on literature precedents .
  • Include controls for side reactions (e.g., byproducts, hydrolysis) and validate purity at each synthetic step using techniques like TLC or HPLC .
  • Document deviations from established protocols and their impact on yield/purity, ensuring reproducibility through detailed procedural descriptions .
    • Table 1 : Key Parameters for Synthesis Optimization
ParameterTypical RangeMonitoring TechniquePurpose
Temperature80–120°CIn-situ IR spectroscopyTrack reaction progress
Solvent SystemPolar aprotic (e.g., DMF)HPLCAssess intermediate stability
Catalyst Loading0.5–2 mol%GC-MSQuantify byproduct formation

Q. Which analytical techniques are most robust for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Prioritize a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for amide protons and alkyl chains, comparing shifts to computational predictions .
  • X-ray Diffraction (XRD) : Resolve crystallographic data to confirm molecular geometry and hydrogen-bonding networks .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using gradient elution methods .
    • Cross-validate results with mass spectrometry (MS) to rule out degradation products .

Q. How should researchers design stability studies for this compound under diverse environmental conditions?

  • Methodological Answer :

  • Experimental Design : Expose samples to controlled stressors (e.g., UV light, humidity, pH extremes) and monitor degradation kinetics via HPLC or UV-Vis spectroscopy .
  • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions, noting deviations from linearity that suggest complex degradation pathways .

Advanced Research Questions

Q. How can computational modeling complement experimental data to predict this compound’s supramolecular assembly or reactivity?

  • Methodological Answer :

  • Hybrid Workflow :

Perform DFT calculations to model electronic properties and reaction transition states .

Validate with experimental kinetics (e.g., stopped-flow spectroscopy) to resolve discrepancies between predicted and observed activation energies .

  • Case Study : If simulations predict a stable dimer configuration but XRD shows amorphous aggregates, re-evaluate solvent effects in the computational model .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in this compound studies?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Compare computational assumptions (e.g., solvent-free models) with experimental conditions (e.g., solvation effects) .
  • Replicate experiments with stricter controls (e.g., inert atmosphere) to isolate variables .
  • Triangulation : Combine multiple data types (e.g., spectroscopic, thermal analysis) to confirm or refute hypotheses .

Q. What systematic methodologies enable exploration of structure-property relationships in this compound derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary substituents (e.g., alkyl chain length) and correlate with properties (e.g., melting point, solubility) using multivariate analysis .
  • Table 2 : Example Structure-Property Dataset
DerivativeChain Length (C-atoms)Melting Point (°C)Solubility (mg/mL)
TD-10101452.1
TD-12121324.5
TD-14141187.8
  • Statistical Validation : Use ANOVA to confirm significance of structural modifications on observed trends .

Guidelines for Addressing Data Contradictions

  • Step 1 : Re-examine raw data for instrumental artifacts (e.g., baseline drift in HPLC) .
  • Step 2 : Compare findings with prior studies, noting methodological differences (e.g., purity thresholds, solvent choices) .
  • Step 3 : Publish negative results to clarify boundary conditions of this compound’s behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.